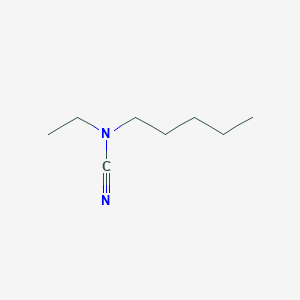

Ethyl(pentyl)cyanamide

Description

Structure

3D Structure

Properties

CAS No. |

77464-03-0 |

|---|---|

Molecular Formula |

C8H16N2 |

Molecular Weight |

140.23 g/mol |

IUPAC Name |

ethyl(pentyl)cyanamide |

InChI |

InChI=1S/C8H16N2/c1-3-5-6-7-10(4-2)8-9/h3-7H2,1-2H3 |

InChI Key |

FOOHHYRBWCQBQK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN(CC)C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N,n Dialkylcyanamides

Electrophilic N-Cyanation of Secondary Amines

Electrophilic N-cyanation stands as the most direct and widely employed method for synthesizing N,N-dialkylcyanamides from secondary amines. researchgate.netnih.gov This approach involves the reaction of a secondary amine, which acts as a nucleophile, with an electrophilic cyanide source.

Historically, cyanogen (B1215507) halides, particularly cyanogen bromide (BrCN), have been the reagents of choice for the electrophilic N-cyanation of secondary amines. researchgate.net The reaction, known as the von Braun reaction when applied to tertiary amines for dealkylation, is effective for converting secondary amines into the corresponding disubstituted cyanamides. organicreactions.orgresearchgate.net Despite its effectiveness, the high toxicity, volatility, and moisture sensitivity of cyanogen bromide pose significant handling risks, prompting the search for safer alternatives. cardiff.ac.ukcardiff.ac.ukorganic-chemistry.org

The general reaction involves treating a secondary amine with cyanogen bromide, often in the presence of a base to neutralize the hydrogen bromide byproduct. This method is applicable to a wide range of secondary amines, including simple acyclic amines like N-ethylpentylamine, which would yield Ethyl(pentyl)cyanamide.

To circumvent the hazards associated with cyanogen halides, researchers have developed alternative, safer electrophilic cyanating agents.

Trichloroacetonitrile (B146778): A one-pot N-cyanation of secondary amines using trichloroacetonitrile (Cl₃CCN) has been established as an effective and less hazardous alternative to cyanogen bromide. cardiff.ac.ukresearchgate.net This method is suitable for a diverse scope of cyclic and acyclic secondary amines, yielding the corresponding cyanamides in good yields. researchgate.net The process involves a two-step, one-pot protocol where the amine first adds to the nitrile, followed by elimination facilitated by a base. cardiff.ac.uk This approach offers different selectivity compared to cyanogen bromide. cardiff.ac.ukresearchgate.net

N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS): NCTS has emerged as a versatile and user-friendly electrophilic cyanating reagent. acs.orgnih.gov It is an easily accessible solid, prepared in a single step from inexpensive starting materials. acs.org NCTS has been successfully used for the N-cyanation of various amine derivatives. acs.org For instance, it has been employed to access quinazolinones through the intramolecular cyclization of a cyanamide (B42294) intermediate formed via N-cyanation. acs.org

| Reagent | Advantages | Disadvantages |

| Cyanogen Bromide | Highly effective, broad substrate scope | Highly toxic, volatile, moisture-sensitive |

| Trichloroacetonitrile | Inexpensive, safer to handle, distinct selectivity | May require a two-step, one-pot procedure |

| NCTS | Solid, easy to handle, versatile for C- and N-cyanation | Used for more complex transformations beyond simple N-cyanation |

Oxidative N-cyanation methods provide an alternative pathway that avoids the direct use of highly toxic cyanating agents by generating the electrophilic species in situ.

Using N-chlorosuccinimide and Zn(CN)₂: An operationally simple method involves the use of N-chlorosuccinimide (NCS) and zinc cyanide (Zn(CN)₂). organic-chemistry.org This procedure is amenable to the cyanation of a variety of primary and secondary amines. organic-chemistry.org The reaction is believed to proceed through the in situ formation of an N-chloroamine, which then reacts with the cyanide source. organic-chemistry.org

Using Bleach and Trimethylsilyl (B98337) Cyanide: A notable development is the use of household bleach (sodium hypochlorite, NaClO) to oxidize trimethylsilyl cyanide (TMSCN). nih.gov This reaction generates a reactive electrophilic cyanating species, likely cyanogen chloride (CNCl), in situ. researchgate.netnih.gov This species then readily reacts with a secondary amine nucleophile to produce the disubstituted cyanamide in good to excellent yields. nih.gov This method is advantageous as it uses inexpensive and readily available reagents while avoiding the handling of toxic cyanogen halides. nih.gov

| Oxidative System | Amine Substrate Scope | Key Features |

| NCS / Zn(CN)₂ | Primary and secondary amines, anilines | Operationally simple, avoids direct handling of toxic cyanides. organic-chemistry.org |

| NaClO / TMSCN | Dialkyl and alkyl-aryl amines | In situ generation of CNCl, uses inexpensive reagents. researchgate.netnih.gov |

Alternative Synthetic Pathways for Cyanamide Formation

Beyond direct cyanation of secondary amines, other synthetic strategies have been developed to access N,N-dialkylcyanamides.

The von Braun reaction traditionally describes the cleavage of tertiary amines with cyanogen bromide to yield a disubstituted cyanamide and an alkyl bromide. organicreactions.orgresearchgate.net A variation of this reaction involves the nucleophilic substitution of allylic tertiary amines. In this one-pot process, treatment of an allylic tertiary amine with cyanogen bromide under mild conditions results in both N-deallylation and N-cyanation, selectively forming the corresponding N,N-disubstituted cyanamide in good yields. organic-chemistry.orgorganic-chemistry.org This method provides a route to cyanamides from tertiary amine precursors. organic-chemistry.org

A novel and powerful method for synthesizing tertiary cyanamides is the deoxycyanamidation of alcohols. This reaction converts primary and secondary alcohols directly into N,N-disubstituted cyanamides.

A one-pot deoxycyanamidation of alcohols has been successfully developed using N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS). acs.orgnih.gov In this process, NCTS serves a dual role as both a sulfonyl transfer agent to activate the alcohol and as the source of the cyanamide group. acs.orgnih.gov The reaction proceeds by converting the alcohol into a good leaving group, which is then displaced by the N-phenyl-p-methylbenzenesulfonamide anion, followed by an intramolecular rearrangement or substitution to furnish the tertiary cyanamide. This approach provides access to a diverse range of tertiary cyanamides, including those that are challenging to synthesize via other methods, in excellent yields. cardiff.ac.ukacs.org This method represents a significant advancement, exploiting an underdeveloped reactivity pathway of NCTS involving N–S bond cleavage. researchgate.netacs.org

Multi-Component Reactions for Cyanamide Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from three or more starting materials in a single operation. nih.govorganic-chemistry.org The application of MCRs for the synthesis of cyanamides, while not as extensively documented as for other compound classes, presents a promising strategy for rapid library synthesis and the discovery of novel bioactive agents. nih.govscielo.br

One potential MCR approach for the synthesis of N,N-dialkylcyanamides could involve the reaction of an amine, an isocyanide, and a cyanating agent. The general principle of MCRs is to generate structural diversity and complexity in a convergent manner. nih.gov For instance, a hypothetical three-component reaction for the synthesis of this compound could involve ethylpentylamine, a suitable isocyanide, and an electrophilic cyanide source.

| Reactant 1 | Reactant 2 | Reactant 3 | Potential Product | Reaction Type |

| Ethylpentylamine | Isocyanide | Electrophilic Cyanide Source | This compound | Multi-component Reaction |

While specific examples for the direct synthesis of this compound via MCRs are not prevalent in the literature, the general principles of reactions like the Ugi and Passerini reactions, which are well-established MCRs, could be adapted. scielo.brtcichemicals.com These reactions typically involve an amine, a carbonyl compound, an isocyanide, and a carboxylic acid (in the case of the Ugi reaction). scielo.br

Transition Metal-Catalyzed Cyanation Routes (e.g., Palladium-catalyzed)

Transition metal catalysis, particularly using palladium, has emerged as a powerful tool for the formation of C-N bonds. acs.org Palladium-catalyzed cyanation of secondary amines represents a direct and efficient method for the synthesis of N,N-dialkylcyanamides. scielo.brsemanticscholar.org These methods often offer advantages over traditional cyanating agents like the highly toxic cyanogen bromide. cardiff.ac.uksemanticscholar.org

A common approach involves the use of a palladium catalyst in conjunction with a suitable cyanide source, such as zinc cyanide (Zn(CN)₂) or N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). scielo.brsemanticscholar.org The reaction proceeds via the formation of a palladium-amine complex, followed by reductive elimination to yield the desired cyanamide. The choice of ligand is often crucial for achieving high yields and good functional group tolerance. acs.org

For the synthesis of an unsymmetrical dialkylcyanamide like this compound, a palladium-catalyzed cross-coupling reaction could be envisioned between ethylpentylamine and a cyanide source.

| Substrate | Cyanide Source | Catalyst | Ligand | Product |

| Ethylpentylamine | Zn(CN)₂ | Pd(OAc)₂ | dppf | This compound |

| Ethylpentylamine | NCTS | Pd₂(dba)₃ | Xantphos | This compound |

Recent advancements in this area have focused on developing milder reaction conditions and expanding the substrate scope to include a wide variety of secondary amines. scielo.brnih.gov

Stereoselective and Asymmetric Synthesis of Chiral Dialkylcyanamides

The development of stereoselective methods for the synthesis of chiral cyanamides is of significant interest, as these compounds can serve as valuable building blocks for the preparation of enantiomerically pure pharmaceuticals and other biologically active molecules. thieme-connect.dersc.org

Enantioselective Approaches

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. wikipedia.org This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or biocatalysis. wikipedia.orgencyclopedia.pub In the context of dialkylcyanamides, an enantioselective approach could involve the cyanation of a prochiral amine or the kinetic resolution of a racemic mixture of a chiral amine followed by cyanation.

| Strategy | Description | Potential Application |

| Chiral Catalyst | Use of a chiral transition metal complex to catalyze the cyanation of a prochiral amine. | Asymmetric cyanation of a suitable precursor to this compound. |

| Chiral Auxiliary | Attachment of a chiral auxiliary to the amine, followed by diastereoselective cyanation and subsequent removal of the auxiliary. | Synthesis of enantiomerically enriched this compound. |

| Biocatalysis | Employment of enzymes to perform a stereoselective transformation. encyclopedia.pub | Enzymatic resolution of a racemic mixture of ethylpentylamine. |

Diastereoselective Control

Diastereoselective synthesis focuses on controlling the formation of diastereomers, which are stereoisomers that are not mirror images of each other. wikipedia.org This is often achieved by using a substrate that already contains a chiral center and influencing the formation of a new stereocenter. mdpi.com

For the synthesis of a chiral dialkylcyanamide with multiple stereocenters, diastereoselective control would be crucial. For example, if a chiral starting material containing a pentyl group with a stereocenter is used, the introduction of the ethyl and cyano groups would need to be controlled to achieve the desired diastereomer. nih.govmdpi.com

The principles of diastereoselective synthesis, such as substrate-controlled and reagent-controlled methods, can be applied. nih.govnih.gov For instance, employing a bulky reagent might favor the formation of one diastereomer over another due to steric hindrance.

| Approach | Description | Example |

| Substrate-Controlled | The existing stereocenter in the substrate directs the stereochemical outcome of the reaction. | Cyanation of a chiral amine where the existing chirality dictates the approach of the cyanating agent. |

| Reagent-Controlled | A chiral reagent is used to induce stereoselectivity. | Use of a chiral cyanating agent to selectively form one diastereomer of this compound. |

Mechanistic Studies of N,n Dialkylcyanamide Reactions

Reaction Mechanisms Involving the Cyanamide (B42294) Moiety

The cyanamide functional group, R¹R²N−C≡N, possesses both a nucleophilic and an electrophilic center within the same molecular framework. nih.govwikipedia.org This duality is central to its diverse reactivity. In Ethyl(pentyl)cyanamide, the ethyl and pentyl groups are attached to a nitrogen atom, which in turn is bonded to a cyano group (-C≡N).

The nitrogen atom of the dialkylamino group in N,N-dialkylcyanamides is sp³ hybridized and possesses a lone pair of electrons, rendering it nucleophilic. nih.govrsc.org This nucleophilicity allows it to react with various electrophiles. For instance, N,N-dialkylcyanamides can be alkylated or acylated at this nitrogen atom. The reactivity of this nitrogen is influenced by the nature of the alkyl substituents.

However, the primary nucleophilic reactions often involve the terminal nitrogen of the cyanamide anion, which can be generated in the presence of a base. nih.gov Protonation of cyanamides typically occurs at the terminal nitrogen. wikipedia.org The chemistry of the cyanamide moiety is defined by an unusual duality, featuring a nucleophilic sp³-amino nitrogen and an electrophilic nitrile unit. rsc.orgrsc.org

The nitrile carbon atom in the cyanamide moiety is sp hybridized and is highly electrophilic. nih.govrsc.orgnih.gov This electrophilicity arises from the strong electron-withdrawing effect of the triply bonded nitrogen atom, which creates a significant dipole moment and polarizes the C≡N bond. nih.govwikipedia.org Consequently, the nitrile carbon is susceptible to attack by a wide range of nucleophiles. wikipedia.orglibretexts.org This electrophilic nature is fundamental to many of the transformational reactions of N,N-dialkylcyanamides, including hydrolysis, reduction, and cyclization reactions. The presence of the adjacent amino group can modulate the reactivity of the nitrile group. nih.gov

| Reactive Center | Hybridization | Chemical Character | Governing Factors |

|---|---|---|---|

| Amino Nitrogen | sp³ | Nucleophilic | Lone pair of electrons |

| Nitrile Carbon | sp | Electrophilic | Electron-withdrawing effect of the nitrile nitrogen |

Transformational Reactions of N,N-Dialkylcyanamides

The dual reactivity of the cyanamide group allows for a variety of chemical transformations, enabling the synthesis of diverse molecular architectures.

The hydrolysis of the nitrile group in N,N-dialkylcyanamides can proceed under acidic or basic conditions to yield different products. libretexts.orgkmchemistry.com The reaction typically proceeds through an amide intermediate. libretexts.orglibretexts.org

Under aqueous conditions, the electrophilic carbon of the nitrile is attacked by water (under acid catalysis after protonation of the nitrile nitrogen) or a hydroxide (B78521) ion (under basic conditions). libretexts.orglibretexts.orgmasterorganicchemistry.com This initial nucleophilic addition leads to the formation of a tautomeric intermediate, which rearranges to form a disubstituted urea (B33335) derivative, which is a type of amide.

Further hydrolysis of this amide intermediate, typically under more vigorous conditions, can cleave the amide C-N bond. libretexts.orgresearchgate.net This results in the formation of a carboxylic acid (which would be unstable and likely decompose to carbon dioxide) and the corresponding dialkylamine, in this case, ethyl(pentyl)amine. wikipedia.orglibretexts.org A nickel-catalyzed method has also been developed for the conversion of amides to carboxylic acids. nih.gov

Table 1: General Hydrolysis Pathways

| Conditions | Intermediate Product | Final Product (after complete hydrolysis) |

|---|---|---|

| Acidic (H₃O⁺, heat) | N-Ethyl-N-pentylurea (Amide) | Ethyl(pentyl)amine + Carbon Dioxide |

N,N-dialkylcyanamides can be reduced to form substituted methylenediamines. A powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄) is typically required for this transformation. libretexts.orgmasterorganicchemistry.com The less reactive sodium borohydride (B1222165) (NaBH₄) is generally not effective for reducing amides or nitriles. ucalgary.ca

The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic nitrile carbon. libretexts.orglibretexts.org This initial addition breaks one of the π-bonds of the nitrile, forming an imine anion intermediate. A second hydride transfer from another LiAlH₄ molecule reduces the imine intermediate to a diamine anion. Subsequent workup with water protonates the nitrogen atom to yield the final product, which for this compound would be N-ethyl-N'-methyl-N-pentylmethanediamine. libretexts.orgmasterorganicchemistry.comucalgary.ca

Reaction Scheme: CH₃(CH₂)₄(CH₃CH₂)N-C≡N + [H] (from LiAlH₄) → CH₃(CH₂)₄(CH₃CH₂)N-CH₂-NH₂

N,N-dialkylcyanamides are valuable substrates for the synthesis of various nitrogen-containing heterocycles. wikipedia.orgnih.govthieme-connect.com

Imidazolines: The reaction of an N,N-dialkylcyanamide with a 1,2-diamine, such as ethylenediamine, in the presence of an acid catalyst can lead to the formation of 2-(dialkylamino)imidazolines. wikipedia.org The mechanism involves the initial protonation of the cyanamide's nitrile nitrogen, which enhances the electrophilicity of the carbon. One of the amino groups of the diamine then attacks this carbon. This is followed by an intramolecular cyclization where the second amino group attacks the intermediate, leading to the elimination of ammonia (B1221849) and the formation of the imidazoline (B1206853) ring. wikipedia.orgresearchgate.netchemicalbook.com

2-Aminothiazoles: 2-(Dialkylamino)thiazoles can be synthesized from N,N-dialkylcyanamides. One common method involves the reaction with an α-haloketone and a source of sulfur, or directly with an α-mercapto-ketone. wikipedia.orgrsc.org In the Hantzsch thiazole (B1198619) synthesis variant, the N,N-dialkylcyanamide acts as the nitrogen and amino group donor. The reaction with an α-mercapto-ketone involves nucleophilic attack of the sulfur on the electrophilic nitrile carbon, followed by cyclization and dehydration to form the 2-aminothiazole (B372263) ring system. rsc.orgderpharmachemica.com

2-Aminobenzimidazoles: The reaction of N,N-dialkylcyanamides with o-phenylenediamine (B120857) (1,2-diaminobenzene) provides a direct route to 2-(dialkylamino)benzimidazoles. wikipedia.orgcore.ac.ukresearchgate.net The mechanism is initiated by the nucleophilic attack of one of the amino groups of o-phenylenediamine on the electrophilic nitrile carbon of the cyanamide. The resulting intermediate then undergoes an intramolecular cyclization, with the second amino group attacking the newly formed imine-like carbon, followed by the elimination of ammonia to afford the aromatic benzimidazole (B57391) ring system. wikipedia.orgresearchgate.net N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) has been used as an efficient cyanating agent in similar syntheses. organic-chemistry.org

Table 2: Heterocycle Formation from this compound

| Heterocycle | Co-reactant | General Mechanism |

|---|---|---|

| Imidazoline derivative | Ethylenediamine | Addition-cyclization |

| 2-Aminothiazole derivative | α-Mercapto-ketone | Addition-cyclization-dehydration |

Cleavage of the N-CN Bond for Subsequent Functionalization

The nitrogen-carbon (N-CN) bond within N,N-dialkylcyanamides, such as this compound, represents a key site for synthetic transformations. While this bond is generally stable, its cleavage under specific chemical conditions provides a valuable route to secondary amines and other functionalized molecules. This process effectively uses the cyanamide as a protecting group or a synthetic precursor that can be strategically removed or altered.

Two primary methodologies are employed for the cleavage of the N-CN bond in substrates like this compound: reductive cleavage and nucleophilic addition by organometallic reagents.

Reductive Cleavage: This approach involves the use of powerful reducing agents, most notably metal hydrides like Lithium Aluminum Hydride (LiAlH₄). The reaction proceeds via the reduction of the nitrile (C≡N) group. In the case of this compound, treatment with LiAlH₄ in an appropriate aprotic solvent (e.g., tetrahydrofuran) followed by an aqueous workup would lead to the complete cleavage of the N-CN bond. The process yields the corresponding secondary amine, N-ethylpentylamine, and a one-carbon fragment, typically in the form of methylamine (B109427) after workup. This transformation is synthetically useful for deprotecting a secondary amine that was masked as a cyanamide derivative.

Nucleophilic Addition with Organometallic Reagents: A more versatile method for functionalization involves the reaction of the cyanamide with organometallic nucleophiles, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li). The electrophilic carbon atom of the cyano group is susceptible to attack by these strong nucleophiles. For this compound, reaction with an organometallic reagent like Methylmagnesium Bromide (CH₃MgBr) forms a metallo-ketenimine intermediate. Subsequent acidic hydrolysis of this intermediate cleaves the N-CN bond, yielding the secondary amine (N-ethylpentylamine) and a ketone derived from the organometallic reagent and the cyano carbon (in this case, acetone). This pathway allows for the introduction of a new carbon-carbon bond while simultaneously liberating the secondary amine.

The table below summarizes these cleavage reactions as they apply to this compound.

Table 1: N-CN Bond Cleavage Reactions of this compound

| Substrate | Reagents | Products | Reaction Type |

|---|---|---|---|

| This compound | 1. LiAlH₄2. H₂O workup | N-ethylpentylamine + Methylamine | Reductive Cleavage |

Isomerization Reactions (e.g., N-propargyl cyanamide to N-allenyl cyanamide)

Isomerization reactions represent a powerful class of transformations that rearrange the atomic connectivity of a molecule to form a structural isomer, often with significantly different chemical properties. A notable example within cyanamide chemistry is the base-catalyzed [2,3]-sigmatropic rearrangement of N-propargyl-N-alkylcyanamides to their corresponding N-allenyl-N-alkylcyanamide isomers.

It is critical to note that this compound, which contains only saturated ethyl and pentyl groups, lacks the necessary structural motif (a propargyl group, -CH₂C≡CH) to undergo this specific type of isomerization. However, the mechanism is fundamental to the reactivity of related cyanamides and is detailed here using a structurally analogous compound, N-pentyl-N-propargylcyanamide .

The reaction is typically initiated by a strong, non-nucleophilic base, such as potassium tert-butoxide. The base abstracts a proton from the methylene (B1212753) (-CH₂-) carbon of the propargyl group, which is acidic due to its position adjacent to both the nitrogen atom and the alkyne. This deprotonation generates a key anionic intermediate. This intermediate then undergoes a concerted [2,3]-sigmatropic rearrangement. In this process, the cyano group migrates from the nitrogen atom to the terminal carbon of the original propargyl unit, while the π-bond system reorganizes to form an allene (B1206475) (C=C=C).

The result of this rearrangement is the formation of an N-allenyl cyanamide, specifically N-pentyl-N-(propa-1,2-dien-1-yl)cyanamide . This transformation is synthetically valuable as it converts a readily available alkyne into a highly reactive allene, which can participate in a variety of subsequent addition and cycloaddition reactions. The process is stereospecific and proceeds with high efficiency under controlled conditions.

The table below outlines the key components of this isomerization using the relevant analogue.

Table 2: Base-Catalyzed Isomerization of an N-Propargyl Cyanamide Analogue

| Starting Material | Base / Conditions | Rearrangement Type | Product |

|---|

Computational and Theoretical Investigations of N,n Dialkylcyanamides

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like Ethyl(pentyl)cyanamide. These methods are used to determine the three-dimensional arrangement of atoms and the distribution of electrons, which in turn dictate the molecule's physical and chemical characteristics.

Density Functional Theory (DFT) has become a primary tool for obtaining optimized geometries of N,N-dialkylcyanamides. semanticscholar.orgresearchgate.net DFT calculations aim to find the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For a molecule such as this compound, this involves determining bond lengths, bond angles, and dihedral angles that result in the minimum electronic energy.

Table 1: Representative Optimized Geometrical Parameters for a Dialkylcyanamide Moiety (based on N,N-diethylcyanamide data)

| Parameter | Typical Value (Å or °) |

|---|---|

| C≡N Bond Length | ~1.17 |

| N-C (cyano) Bond Length | ~1.35 |

| N-C (alkyl) Bond Length | ~1.48 |

| C-N-C Bond Angle | ~111 |

| N-C-C Bond Angle | ~109 |

Data extrapolated from studies on analogous compounds. researchgate.net

The calculation of harmonic vibrational frequencies is a standard output of DFT calculations following a geometry optimization. researchgate.netresearchgate.net These frequencies correspond to the fundamental vibrational modes of the molecule and can be directly compared with experimental infrared (IR) and Raman spectra. For this compound, the most characteristic vibration is the C≡N stretching frequency, which is expected to appear in a distinct region of the IR spectrum. mdpi.comnist.gov Theoretical calculations help in assigning the observed spectral bands to specific molecular motions. researchgate.net

Nuclear Magnetic Resonance (NMR) shielding constants are another key property that can be accurately predicted using quantum chemical methods, particularly DFT. nih.govnih.gov The shielding constant determines the chemical shift observed in NMR spectroscopy, which is highly sensitive to the electronic environment of each nucleus. researchgate.net For this compound, theoretical calculations can predict the ¹H and ¹³C chemical shifts. nih.gov The accuracy of these predictions is crucial for confirming molecular structures and understanding electronic distributions. nih.govnih.gov The choice of DFT functional and basis set is critical for obtaining results that correlate well with experimental data. rsc.orgmdpi.com

Table 2: Predicted Characteristic Vibrational Frequencies and NMR Chemical Shifts for a Dialkylcyanamide

| Spectral Feature | Predicted Range | Notes |

|---|---|---|

| C≡N Stretch (IR) | 2200-2250 cm⁻¹ | Strong, characteristic band. mdpi.com |

| ¹³C (C≡N) | 110-120 ppm | Sensitive to substituents on the nitrogen atom. |

| ¹³C (Alkyl Chains) | 10-60 ppm | Varies with position relative to the nitrogen atom. |

| ¹H (Alkyl Chains) | 1-4 ppm | Chemical shifts influenced by proximity to the electronegative nitrogen atom. |

Values are general predictions based on related structures and theoretical principles.

The presence of flexible ethyl and pentyl chains in this compound necessitates a thorough conformational analysis to identify the most stable spatial arrangements (rotamers). libretexts.orglumenlearning.com Computational methods can systematically explore the potential energy surface by rotating around single bonds to identify low-energy conformers. libretexts.org For long-chain molecules, steric interactions between the alkyl groups play a significant role in determining the preferred conformations. lumenlearning.comnih.gov It is generally understood that ligands often bind in conformations that are not their global energy minimum, with strain energies that can be significant. nih.gov

Tautomerism, the interconversion between structural isomers, is a relevant consideration for cyanamides. rsc.org While the N,N-dialkylcyanamide form is generally stable, the possibility of tautomerization to a carbodiimide-like structure or other forms can be investigated computationally. rsc.org Theoretical studies can predict the relative energies of different tautomers and the energy barriers separating them, providing insight into their potential existence and interconversion under different conditions. mdpi.com For most N,N-dialkylcyanamides, the cyanamide (B42294) tautomer is significantly more stable.

Molecular Dynamics Simulations for System Behavior

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecular systems over time. nih.govdiva-portal.org For this compound, MD simulations can provide insights into its behavior in different environments, such as in solution. These simulations model the interactions between the solute and solvent molecules, revealing information about solvation shells, diffusion, and conformational flexibility in a dynamic context. nih.govresearchgate.net

MD simulations have been used to investigate the hydration dynamics around cyanamide-based vibrational probes, showing how the solvent environment influences the probe's properties. nih.gov Such studies on this compound would elucidate how water or other solvent molecules arrange around the hydrophobic alkyl chains and the polar cyanamide group. The simulations can also track the conformational changes of the ethyl and pentyl groups over time, providing a more realistic picture of the molecule's structure in solution than static quantum chemical calculations. nih.gov

Theoretical Prediction of Reaction Pathways and Activation Barriers

Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions. numberanalytics.comrsc.org By mapping the potential energy surface, researchers can identify transition states and calculate the activation energy (the energy barrier that must be overcome for a reaction to occur). catalysis.blognih.gov

For N,N-dialkylcyanamides, theoretical studies have investigated various reactions, such as cycloadditions and nucleophilic additions. acs.orgacs.org These studies reveal that the activation barriers can be significantly influenced by factors like the nature of the reactants and the presence of catalysts. acs.org For instance, the reactivity of the nitrile group can be enhanced upon coordination to a metal center, which lowers the activation barrier for subsequent reactions. acs.orgnih.gov Computational models can predict the most likely reaction pathways by comparing the activation energies of competing routes, offering valuable guidance for experimental synthesis and reactivity studies. numberanalytics.comaps.orgnih.gov

Basis Set and Functional Selection for Accurate Computations

The accuracy of quantum chemical calculations is highly dependent on the choice of the theoretical method, which includes the functional and the basis set in DFT. google.comstackexchange.com A basis set is a set of mathematical functions used to build the molecular orbitals. etsu.edu Larger basis sets provide a more accurate description of the electron distribution but at a higher computational cost. For molecules containing elements like nitrogen and for calculating specific properties like NMR shielding, specialized basis sets (e.g., pcSseg-n) have been developed to provide better accuracy. nih.govrsc.orgarxiv.org

The choice of the DFT functional is equally critical. Different functionals are designed to approximate the exchange-correlation energy, which is a key component of the total energy. Hybrid functionals, such as B3LYP, are widely used and often provide a good balance of accuracy for geometries and energies. researchgate.netresearchgate.net For specific applications, other functionals might be more appropriate. Computational studies on related cyanamides and nitriles often benchmark different combinations of functionals and basis sets to identify the most reliable approach for the properties of interest. acs.orgetsu.edursc.org The inclusion of dispersion corrections (e.g., DFT-D3) is also crucial, especially for systems with non-covalent interactions, which is relevant for the conformational analysis of the alkyl chains in this compound. google.com

Table 3: Commonly Used Basis Sets and Functionals in Dialkylcyanamide Computations

| Component | Examples | Application Notes |

|---|---|---|

| Functionals | B3LYP, PBE0, M06 | Hybrid functionals like B3LYP are often a good starting point. M06 is good for non-covalent interactions. semanticscholar.orggoogle.com |

| Basis Sets | Pople-style (e.g., 6-311++G(d,p)), Dunning (e.g., cc-pVTZ), Jensen (e.g., pcSseg-n) | Pople basis sets are common. Dunning's correlation-consistent sets offer systematic improvement. Jensen's sets are specialized for NMR calculations. nih.govresearchgate.netresearchgate.net |

| Dispersion Corrections | DFT-D3, DFT-D4 | Essential for accurately modeling van der Waals interactions, particularly in conformational analysis of flexible chains. google.com |

Analytical Methodologies for Characterization and Quantification of N,n Dialkylcyanamides

Chromatographic Techniques for Separation and Detection

Chromatography is a cornerstone for the analysis of N,N-dialkylcyanamides, providing the means to separate the analyte of interest from complex matrices and quantify its presence. High-Performance Liquid Chromatography (HPLC), Ultra-High-Pressure Liquid Chromatography (UHPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques.

HPLC and UHPLC are powerful techniques for the separation and quantification of non-volatile or thermally labile compounds like Ethyl(pentyl)cyanamide. These methods rely on the differential partitioning of the analyte between a stationary phase (packed in a column) and a liquid mobile phase.

Separation Principles: For N,N-dialkylcyanamides, reversed-phase chromatography is commonly employed. A nonpolar stationary phase, such as octadecylsilane (C18), is used in conjunction with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. sielc.com The separation is based on the hydrophobic interactions between the alkyl chains (ethyl and pentyl groups) of the cyanamide (B42294) and the stationary phase. More hydrophobic molecules interact more strongly with the stationary phase, leading to longer retention times. Gradient elution, where the composition of the mobile phase is changed over time, can be used to optimize the separation of compounds with varying polarities.

Detection: Detection of this compound can be achieved using a variable wavelength ultraviolet (UV) detector, often set around 200-240 nm. sielc.comgoogle.com However, since the cyanamide chromophore offers weak UV absorbance, derivatization is often employed to enhance sensitivity and selectivity. nih.govepa.gov Derivatizing agents can introduce a fluorophore or a strongly UV-absorbing moiety to the molecule, allowing for detection at higher wavelengths and with greater sensitivity using fluorescence or UV-Vis detectors. nih.govepa.gov UHPLC, by using smaller particle sizes in the column, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. researchgate.net A rapid UHPLC method for cyanamide analysis involves derivatization followed by UV detection. researchgate.netresearchgate.net

Interactive Data Table: Typical HPLC/UHPLC Parameters for Dialkylcyanamide Analysis

| Parameter | Typical Value/Condition | Purpose |

| Column | Reversed-Phase C18 or C8 | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile/Water or Methanol/Water | Elution of the analyte |

| Elution Mode | Isocratic or Gradient | To optimize separation efficiency and time |

| Flow Rate | 0.3 - 1.0 mL/min (HPLC), < 0.5 mL/min (UHPLC) | Controls retention time and resolution |

| Column Temp. | 25 - 40 °C | Ensures reproducible retention times |

| Detection | UV (200-240 nm) or Fluorescence (post-derivatization) | Quantification of the analyte |

| Internal Standard | Dicyandiamide or similar structure | Improves quantitative accuracy google.com |

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and thermally stable compounds. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This compound, with its relatively low molecular weight and nonpolar character, is amenable to GC-MS analysis. nih.gov

Separation and Detection: In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). science.gov This provides both qualitative (structural information from fragmentation) and quantitative data. researchgate.netnih.gov Direct quantitative determination of cyanamide has been successfully achieved using GC-MS. nih.gov

Fragmentation Pattern: The mass spectrum of a compound is a unique fingerprint. For this compound, electron ionization (EI) would lead to the formation of a molecular ion (M⁺), followed by fragmentation. The fragmentation patterns of N-alkyl compounds are often dominated by alpha-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.orgwhitman.edu The major fragments would likely result from the loss of alkyl radicals.

Interactive Data Table: Predicted GC-MS Fragmentation for this compound (C8H16N2)

| m/z Value | Proposed Fragment Ion | Proposed Loss | Notes |

| 140 | [CH3(CH2)4N(CN)CH2CH3]⁺ | - | Molecular Ion (M⁺) |

| 125 | [CH3(CH2)4N(CN)CH2]⁺ | •CH3 | Loss of a methyl radical |

| 111 | [CH3(CH2)4N(CN)]⁺ | •CH2CH3 | Loss of an ethyl radical (α-cleavage) chemguide.co.uklibretexts.org |

| 97 | [CH3(CH2)3CHN(CN)CH2CH3]⁺ | •CH3 | Rearrangement and loss of methyl |

| 83 | [(CH2)4N(CN)CH2CH3]⁺ | •CH3(CH2) | Loss of a propyl radical |

| 69 | [CH3(CH2)4N]⁺ | •CNCH2CH3 | Loss of ethylcyanamide radical |

| 57 | [CH3(CH2)3CH2]⁺ | •N(CN)CH2CH3 | Loss of ethylcyanamide group, forming a pentyl cation libretexts.org |

| 42 | [NCN]⁺ or [C2H4N]⁺ | - | Characteristic cyanamide or aziridine fragment nih.gov |

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the unambiguous structural elucidation of molecules like this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide detailed information about the molecular framework and functional groups.

NMR spectroscopy is one of the most powerful tools for determining the structure of organic compounds by providing information about the chemical environment of ¹H (proton) and ¹³C nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would show distinct signals for the protons on the ethyl and pentyl chains. The chemical shift (δ) of these signals is influenced by the adjacent electronegative nitrogen atom. Protons on the carbons directly attached to the nitrogen (α-protons) will be deshielded and appear at a higher chemical shift (further downfield) compared to the other alkyl protons. The multiplicity of each signal (singlet, doublet, triplet, etc.) is determined by the number of neighboring protons, following the n+1 rule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The carbon of the nitrile group (C≡N) is highly deshielded and appears significantly downfield, typically in the range of 110-125 ppm. mdpi.comspectrabase.com The carbons directly bonded to the nitrogen atom are also deshielded compared to other aliphatic carbons. compoundchem.comlibretexts.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Assignment | Predicted ¹H NMR (in CDCl₃) | Predicted ¹³C NMR (in CDCl₃) |

| N-C≡N | - | ~115-120 mdpi.com |

| Ethyl: N-CH₂-CH₃ | ~3.2 (quartet) | ~45-50 |

| Ethyl: N-CH₂-CH₃ | ~1.2 (triplet) | ~13-16 |

| Pentyl: N-CH₂-(CH₂)₃-CH₃ | ~3.1 (triplet) | ~50-55 |

| Pentyl: N-CH₂-CH₂-(CH₂)₂-CH₃ | ~1.6 (multiplet) | ~28-31 |

| Pentyl: N-(CH₂)₂-CH₂-CH₂-CH₃ | ~1.3 (multiplet) | ~26-29 |

| Pentyl: N-(CH₂)₃-CH₂-CH₃ | ~1.3 (multiplet) | ~22-24 |

| Pentyl: N-(CH₂)₄-CH₃ | ~0.9 (triplet) | ~13-15 |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary based on solvent and other experimental conditions. rsc.orgoregonstate.edu

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the most characteristic feature in the IR spectrum is the stretching vibration of the nitrile group (C≡N) within the cyanamide moiety (N-C≡N). This vibration gives rise to a sharp, intense absorption band in a relatively clear region of the spectrum, typically between 2220 and 2243 cm⁻¹. nih.gov The exact position can be influenced by the electronic environment. acs.org Other significant absorptions would include:

C-H Stretching: Strong bands in the region of 2850-3000 cm⁻¹ due to the symmetric and asymmetric stretching of the C-H bonds in the ethyl and pentyl groups.

C-H Bending: Absorption bands in the 1350-1470 cm⁻¹ region corresponding to the bending (scissoring and rocking) vibrations of the CH₂ and CH₃ groups.

C-N Stretching: A band in the 1000-1250 cm⁻¹ region corresponding to the stretching of the C-N single bonds.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch (Alkyl) | 2850 - 3000 | Strong |

| C≡N Stretch (Cyanamide) | 2220 - 2243 nih.gov | Strong, Sharp |

| C-H Bend (CH₂, CH₃) | 1350 - 1470 | Medium-Variable |

| C-N Stretch | 1000 - 1250 | Medium |

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass of an ion with very high accuracy and precision (typically to four or five decimal places). This allows for the determination of the elemental composition of a molecule from its exact mass.

For this compound, the molecular formula is C₈H₁₆N₂. Using the monoisotopic masses of the most abundant isotopes (¹H = 1.007825, ¹²C = 12.000000, ¹⁴N = 14.003074), the theoretical exact mass of the molecular ion [M]⁺ can be calculated.

Calculation of Exact Mass:

(8 x 12.000000) + (16 x 1.007825) + (2 x 14.003074) = 140.131348 Da

By comparing the experimentally measured mass from an HRMS instrument to this theoretical value, the elemental formula can be confirmed with a high degree of confidence, distinguishing it from other compounds that may have the same nominal mass. This is a critical step in the definitive identification of the compound.

Derivatization Strategies for Enhanced Detection and Analysis

Derivatization is a common strategy in analytical chemistry to improve the detectability of analytes. For N,N-dialkylcyanamides, which may lack a strong chromophore or fluorophore, derivatization can introduce a tag that allows for highly sensitive detection by techniques like high-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection.

6-Aminoquinolyl-N-hydroxysuccinimidyl-carbamate (AQC) is a well-established derivatizing agent for primary and secondary amines. wikipedia.orgresearchgate.net The reaction involves the covalent bonding of AQC to the amine group of the dialkylcyanamide, forming a highly fluorescent and UV-active derivative. wikipedia.orgresearchgate.net This process significantly enhances the sensitivity of detection.

The derivatization procedure is typically rapid and can be performed in a single step. researchgate.net The resulting AQC-dialkylcyanamide adduct is stable, which is crucial for reproducible and reliable quantification. researchgate.net Following derivatization, the sample can be analyzed by reversed-phase HPLC. A method for the rapid quantification of cyanamide involves extraction, derivatization with AQC, separation by ultra-high-pressure liquid chromatography, and detection with a UV detector at 260 nm. researchgate.netnih.gov This approach is noted for its speed, simplicity, good selectivity, and sensitivity. researchgate.net

| Derivatization Agent | Analyte Class | Detection Method | Key Advantages |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl-carbamate (AQC) | Primary and Secondary Amines (including N,N-Dialkylcyanamides) | HPLC-UV, HPLC-Fluorescence | Rapid reaction, stable adducts, high sensitivity. researchgate.netresearchgate.net |

| Rhodamine B-N-hydroxy succinimide ester | Amines | HPLC-Fluorescence | Introduction of a strong fluorophore for sensitive detection. |

Rhodamine B is a highly fluorescent dye. Its N-hydroxysuccinimide (NHS) ester derivative is a reagent used for labeling compounds containing primary and secondary amine groups. nih.govrsc.org The NHS ester reacts with the amine functionality of an N,N-dialkylcyanamide to form a stable amide bond, thereby tagging the analyte with the rhodamine B fluorophore.

This labeling enables highly sensitive detection by fluorescence spectroscopy. rsc.org The analysis of the derivatized product is typically carried out using HPLC with fluorescence detection (HPLC-FLD), which can offer very low limits of detection. nih.gov The synthesis of rhodamine B NHS esters is well-documented, making this a viable, albeit less commonly cited, derivatization strategy for N,N-dialkylcyanamides compared to AQC. nih.gov

Isotopic Labeling and Stable Isotope Dilution Methods

Isotopic labeling is a powerful technique for the accurate quantification of analytes in complex matrices. Stable isotope dilution (SID) is considered a gold-standard method in quantitative analysis, particularly when coupled with mass spectrometry.

The principle of SID involves adding a known amount of an isotopically labeled version of the analyte of interest (e.g., this compound labeled with ¹³C or ¹⁵N) to the sample as an internal standard. nih.govnih.gov This labeled standard is chemically identical to the analyte but has a different mass due to the heavier isotopes.

During analysis, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), the unlabeled analyte and the labeled internal standard are detected simultaneously. nih.govresearchgate.net Because they are chemically identical, they behave identically during sample preparation, extraction, and chromatographic separation, thus compensating for any sample loss or matrix effects. Quantification is achieved by measuring the ratio of the signal from the natural analyte to that of the isotopically labeled internal standard. nih.gov

A direct quantitative determination of cyanamide has been successfully achieved using a stable isotope dilution method with GC-MS. nih.govresearchgate.net In this method, ((¹⁵N₂)cyanamide was used as the internal standard, and the quantitative signals were recorded as peak areas on mass chromatograms at m/z 42 for the natural cyanamide and m/z 44 for the labeled standard. nih.gov This SID-GC-MS method was found to be much simpler than conventional HPLC methods that require derivatization. nih.govelsevierpure.com This approach is directly applicable to N,N-dialkylcyanamides like this compound, provided a suitable isotopically labeled standard is synthesized.

| Analytical Method | Principle | Instrumentation | Key Advantages |

| Stable Isotope Dilution (SID) | A known quantity of an isotopically labeled analog of the analyte is added to the sample as an internal standard. Quantification is based on the ratio of the natural analyte to the labeled standard. nih.govnih.gov | GC-MS, LC-MS | High accuracy and precision, corrects for matrix effects and sample loss, considered a reference method. nih.govresearchgate.net |

Advanced Applications of N,n Dialkylcyanamides in Organic Synthesis

Role as Versatile Building Blocks for Nitrogen-Containing Compounds

The structure of N,N-dialkylcyanamides makes them ideal building blocks for a wide array of nitrogenous compounds. researchgate.netsioc-journal.cn They can function as a single carbon fragment that reacts as either an electrophile or a nucleophile, enabling the synthesis of more complex molecular architectures. wikipedia.org

N,N-Dialkylcyanamides are widely recognized as attractive 1C-2N building blocks for the synthesis of guanidines, amidines, and ureas. researchgate.net The reaction of these cyanamides with various nucleophiles provides straightforward access to these important functional groups.

Guanidines: The addition of amines to the electrophilic carbon of the cyanamide's nitrile group is a fundamental method for preparing substituted guanidines. wikipedia.orgmdpi.com For example, reacting ethyl(pentyl)cyanamide with a primary or secondary amine would yield a tetrasubstituted guanidine (B92328) derivative. This transformation is crucial for synthesizing compounds with biological activities and for creating superbases used in organic catalysis. mdpi.comorganic-chemistry.orgresearchgate.net

Amidines: Amidines can be synthesized from N,N-dialkylcyanamides through reactions with organometallic reagents. The addition of a Grignard or organolithium reagent to the nitrile functionality, followed by a workup, can produce highly substituted amidines.

Ureas: The hydrolysis of N,N-dialkylcyanamides under aqueous conditions leads to the formation of the corresponding N,N-disubstituted ureas. wikipedia.org This reaction involves the addition of water across the carbon-nitrogen triple bond.

| Precursor | Reagent | Product | Reference |

| N,N-Dialkylcyanamide | Amine | Guanidine | wikipedia.org |

| N,N-Dialkylcyanamide | Water | Urea (B33335) | wikipedia.org |

| N,N-Dialkylcyanamide | Hydrogen Sulfide | Thiourea | wikipedia.org |

| N,N-Dialkylcyanamide | Hydrogen Selenide | Selenourea | wikipedia.org |

N,N-Dialkylcyanamides are versatile precursors for synthesizing a variety of heterocyclic compounds, which are core structures in many pharmaceuticals. wikipedia.orgthieme-connect.com

Imidazoles: The synthesis of 2-aminoimidazoles can be achieved through multi-component reactions involving cyanamides. For instance, a domino reaction of α-nitroepoxides and a cyanamide (B42294) with an amine can yield functionalized 2-aminoimidazole derivatives under mild conditions. organic-chemistry.org Another pathway involves the reaction of N,N-dialkylcyanamides with α-haloketones, where the cyanamide acts as the N-C-N source for the imidazole (B134444) ring.

Other Heterocycles: The reactivity of the cyanamide moiety has been harnessed to produce other important heterocycles.

1,2,4-Triazoles: Zinc(II)-catalyzed coupling of acyl hydrazides with dialkylcyanamides provides an efficient route to 3-dialkylamino-1,2,4-triazoles in good to excellent yields. nih.gov

Thiazoles: N,N-dialkylcyanamides can react with reagents like mercaptoacetaldehyde (B1617137) to form 2-aminothiazole (B372263) derivatives. wikipedia.orgacs.org

1,2,4-Oxadiazoles: A cycloaddition protocol using cyanamides as a core building block has been developed for the synthesis of 1,2,4-oxadiazoles. This involves a zinc-chloride catalyzed reaction with N-Boc-hydroxylamine. nih.gov

Hydantoins, a class of compounds with significant applications in medicinal chemistry, can be synthesized from N,N-dialkylcyanamides. One synthetic route involves a cascade [3+2] cycloaddition between an organo-cyanamide and an α-haloamide, which forms a cyclic guanidine intermediate. organic-chemistry.org This intermediate can then be readily hydrolyzed to yield the corresponding hydantoin. For example, reacting this compound with an appropriate α-haloamide would generate an N-pentyl, N-ethyl cyclic guanidine which, upon hydrolysis, would furnish a disubstituted hydantoin.

Cyanamides as Useful Protecting Groups for Amines

The cyanamide group can serve as an effective protecting group for secondary amines. ias.ac.in The N-CN bond is stable under a variety of reaction conditions, yet it can be cleaved when desired. A common method for synthesizing cyanamides from secondary amines involves reaction with cyanogen (B1215507) bromide. thieme-connect.com Deprotection, or the removal of the cyano group to restore the secondary amine, can be accomplished through methods like reduction or hydrolysis, making the cyanamide a synthetically useful protecting group. ias.ac.in For instance, 4-cyanobenzenesulfonamides of secondary amines can be cleanly cleaved back to the parent amine using a thiol and a base. researchgate.net

Envisioned Roles in the Synthesis of Biologically Relevant Scaffolds (excluding clinical/safety)

The cyanamide functional group is present in a number of biologically active molecules and serves as a key intermediate in the synthesis of complex molecular frameworks. researchgate.netias.ac.in

Guanidine-Containing Scaffolds: N,N-dialkylcyanamides are precursors to guanidinium (B1211019) groups, which are found in numerous natural products and pharmacologically important compounds. organic-chemistry.orgresearchgate.net Radical cascade reactions of N-acyl-cyanamides, for example, provide access to polycyclic guanidine-containing frameworks. nih.gov

Quinazoline (B50416) Scaffolds: While not a direct reaction of this compound, related N,N-dimethylcyanamide has been used in the synthesis of quinazoline derivatives, an important scaffold in medicinal chemistry. ekb.eg This suggests the potential for other dialkylcyanamides to be used in similar heterocycle formations.

Selenazole Scaffolds: N,N-dialkylcyanamides can be converted to selenoureas, which are key intermediates in the synthesis of 2-amino-1,3-selenazoles, a class of compounds investigated for their biological relevance. mdpi.com

Functionalization of Carbon-Carbon Multiple Bonds via Aminocyanation

Aminocyanation is a powerful reaction that involves the simultaneous addition of an amino group and a nitrile group across a carbon-carbon multiple bond. mdpi.com This transformation provides direct access to β-aminonitriles, which are valuable precursors to biologically important β-amino acids. nih.gov

In intramolecular aminocyanation, N-sulfonyl cyanamides containing an alkene moiety can undergo cyclization in the presence of a Lewis acid like B(C₆F₅)₃. nih.gov This process involves the formal cleavage of the N-CN bond and the vicinal addition of the sulfonamide and nitrile groups across the double bond, leading to the formation of functionalized indolines and tetrahydroquinolines in an atom-economical manner. nih.gov While this has been demonstrated with N-sulfonyl cyanamides, the principle of activating the cyanamide for addition across a double bond represents a significant strategy in organic synthesis.

| Reaction Type | Reactant | Catalyst/Reagent | Product | Reference |

| Intramolecular Aminocyanation | N-(2-ethynylphenyl)-N-sulfonyl-cyanamide | CuI | 1-sulfonyl-3-cyanoindole | mdpi.com |

| Intramolecular Aminocyanation | Alkene-containing N-sulfonyl cyanamide | B(C₆F₅)₃ (Lewis Acid) | Indolines, Tetrahydroquinolines | nih.gov |

Supramolecular Chemistry Involving N,n Dialkylcyanamide Moieties

Host-Guest Chemistry with Cyanamide-Containing Structures

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule or ion, held together by non-covalent forces. wikipedia.orgwikipedia.org The host typically features a cavity or binding site that is complementary in size, shape, and chemical properties to the guest. nih.gov

While Ethyl(pentyl)cyanamide is too small to be a host for most guests, structures self-assembled from cyanamide-containing building blocks can form host frameworks. For example, metal-organic frameworks (MOFs) or hydrogen-bonded organic frameworks can be constructed using bifunctional molecules where a cyanamide (B42294) group is one of the interacting moieties. tandfonline.comjust.edu.cn These frameworks can possess pores or channels capable of encapsulating guest molecules. The cyanamide groups lining these cavities can interact with the guest via the non-covalent forces discussed previously, contributing to the selectivity of the host for specific guests. researchgate.netnih.gov

Table 2: Potential Host-Guest Systems Incorporating Cyanamide Functionality

| Host Framework Type | Potential Guest Molecules | Primary Host-Guest Interaction |

|---|---|---|

| Metal-Cyanide Framework | Small Solvents (e.g., CCl₄) | Van der Waals, Electrostatic |

| Hydrogen-Bonded Organic Framework | Alcohols, Water | Hydrogen Bonding |

| Open-Cage Fullerene | Hydrogen Cyanide, Formaldehyde | Encapsulation, van der Waals |

Note: This table provides examples from the literature of host-guest systems involving cyanide or cyano groups, illustrating potential scenarios for frameworks incorporating a cyanamide moiety. wikipedia.orgnih.gov

Self-Assembly of Supramolecular Architectures

Molecular self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. wikipedia.orgmdpi.com It is a key process in the creation of complex supramolecular materials. For a molecule like this compound, self-assembly would likely occur in concert with other molecular components, driven by the formation of predictable patterns of intermolecular interactions. iranchembook.ir

The directionality of hydrogen bonds and the specific geometries of π–π stacking allow for the programmed assembly of molecules into larger, well-defined architectures. mdpi.commdpi.com For instance, if this compound is co-crystallized with a complementary molecule featuring multiple hydrogen bond donors, a predictable hydrogen-bonding network may form, leading to a specific crystalline solid. nso-journal.orgkth.se The aliphatic ethyl and pentyl groups would also play a role, primarily through weaker van der Waals interactions, influencing the packing of the molecules within the final supramolecular structure. nih.gov

Influence of Cyanamide Moiety on Supramolecular Properties

The cyanamide functional group imparts specific characteristics to a supramolecular system. Its influence stems from its electronic properties, size, and ability to participate in various non-covalent interactions.

Electronic Modification: The electron-withdrawing nature of the cyano group can modify the electronic properties of an adjacent π-system (if present), which in turn affects its ability to participate in π–π stacking and can influence the photophysical properties of the resulting assembly. rsc.org

Solubility and Packing: The polarity of the cyanamide group affects the solubility of the molecule. The flexible, non-polar ethyl and pentyl chains on this compound will also significantly impact its solubility and how it packs in a crystal lattice, with the alkyl chains likely engaging in hydrophobic interactions and filling space between the more strongly interacting polar groups. nih.gov

Reactivity within the Assembly: The coordination of the cyanamide nitrogen to a metal center can activate the C≡N bond, potentially leading to different chemical reactivity compared to the free molecule. researchgate.net This interplay between coordination and reactivity is a key aspect of supramolecular chemistry.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzene |

| Pyridine |

Catalysis in the Context of N,n Dialkylcyanamide Chemistry

Catalytic Methods for the Synthesis of N,N-Dialkylcyanamides

The introduction of the cyano group onto a secondary amine is a critical transformation for the synthesis of N,N-dialkylcyanamides. Catalysis provides efficient and selective routes to achieve this, overcoming the challenges associated with traditional, often hazardous, cyanating agents.

Transition metal catalysis is a cornerstone of modern organic synthesis, and while extensively used for C-C and C-N bond formation, its application in the direct N-cyanation of secondary amines to form N,N-dialkylcyanamides is nuanced.

Palladium-Catalyzed Reactions:

Palladium catalysts are highly effective for cross-coupling reactions. While direct palladium-catalyzed N-cyanation of secondary amines is not a widely reported method, palladium catalysis is crucial in the arylation of pre-formed alkyl cyanamides. This approach allows for the synthesis of more complex N-alkyl-N-arylcyanamides. A general method involves the cross-coupling of an alkyl cyanamide (B42294) with an aryl halide or pseudohalide. These reactions typically proceed under mild conditions and are tolerant of a variety of functional groups. For instance, the coupling of butyl cyanamide with 1-bromo-4-fluorobenzene can be achieved in the presence of a palladium catalyst to form N-butyl-N-(4-fluorophenyl)cyanamide researchgate.net.

A typical catalytic system for this transformation is detailed in the table below.

| Component | Example | Role |

| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Source of active Pd(0) catalyst |

| Ligand | tBuXPhos (2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl) | Stabilizes the Pd center and facilitates the catalytic cycle |

| Base | Cs₂CO₃ (Cesium carbonate) | Activates the cyanamide nucleophile |

| Solvent | Toluene | Reaction medium |

Table 1: Typical components for palladium-catalyzed arylation of alkyl cyanamides.

A significant challenge in palladium-catalyzed reactions involving cyanide is the potential for catalyst poisoning. Cyanide ions can bind strongly to the palladium center, leading to the formation of inactive palladium-cyanide complexes and halting the catalytic cycle google.com.

Nickel-Catalyzed Reactions:

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for many cross-coupling reactions. Nickel catalysts are particularly effective in the [2+2+2] cycloaddition of diynes with N,N-dialkylcyanamides to produce N,N-disubstituted 2-aminopyridines researchgate.netorganic-chemistry.org. In these reactions, the cyanamide acts as a nitrogen and carbon source.

The catalyst system for such cycloadditions often involves a nickel(0) source, such as Ni(cod)₂ (Bis(1,5-cyclooctadiene)nickel(0)), and an N-heterocyclic carbene (NHC) ligand, like IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) researchgate.netorganic-chemistry.org. The reaction proceeds at room temperature with low catalyst loadings and accommodates a range of functional groups on both the diyne and the cyanamide researchgate.net.

Direct nickel-catalyzed N-cyanation of secondary amines is less common. However, nickel catalysts are widely used for the cyanation of aryl halides to form aryl nitriles, and the mechanistic principles of these reactions, such as oxidative addition and reductive elimination, are relevant to the broader context of cyanation chemistry organic-chemistry.org.

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, offers a metal-free alternative for chemical synthesis. While direct organocatalytic methods for the N-cyanation of secondary amines are not extensively developed, several metal-free electrophilic cyanation methods have been reported. These methods often generate a reactive electrophilic cyanating species in situ, which then reacts with the secondary amine.

One notable method involves the use of trichloroacetonitrile (B146778) as a cyano source in a one-pot, two-step procedure. The secondary amine first adds to the trichloroacetonitrile to form an amidine intermediate, which is then converted to the corresponding N,N-dialkylcyanamide upon treatment with a strong base cardiff.ac.uk. This approach has been successfully applied to a diverse range of cyclic and acyclic secondary amines cardiff.ac.uk.

Another metal-free approach utilizes the oxidation of trimethylsilyl (B98337) cyanide (TMSCN) with sodium hypochlorite (bleach) to generate a highly reactive electrophilic cyanating agent, presumed to be cyanogen (B1215507) chloride (ClCN), in situ. This species readily reacts with secondary amines to afford the desired N,N-dialkylcyanamides in high yields nih.govorganic-chemistry.org. This method is operationally simple and avoids the handling of highly toxic cyanogen halides nih.govorganic-chemistry.org.

| Cyanide Source | Reagents | Key Features |

| Trichloroacetonitrile | Secondary amine, NaOt-Am (Sodium tert-amoxide) | One-pot, two-step procedure; inexpensive cyano source cardiff.ac.uk. |

| Trimethylsilyl cyanide (TMSCN) | Secondary amine, NaClO (bleach) | In situ generation of electrophilic cyanating agent; avoids toxic reagents nih.govorganic-chemistry.org. |

Table 2: Metal-free approaches for the synthesis of N,N-dialkylcyanamides.

N,N-Dialkylcyanamides as Ligands or Precursors in Catalytic Systems

N,N-dialkylcyanamides are not only synthetic targets but can also play active roles in catalytic processes, either as ligands that modify the behavior of a metal catalyst or as precursors to other important chemical entities.

The nitrile group of N,N-dialkylcyanamides can coordinate to transition metals, allowing them to function as ligands. A prominent example is their use in nickel-catalyzed [2+2+2] cycloaddition reactions, as mentioned previously. In this context, the dialkylcyanamide coordinates to the nickel center, facilitating the cyclization with two alkyne molecules to form a pyridine ring researchgate.netorganic-chemistry.org.

Furthermore, N,N-dialkylcyanamides are valuable precursors for the synthesis of other important nitrogen-containing compounds, such as guanidines and amidines, which themselves can be ligands or catalysts organic-chemistry.orgcardiff.ac.uk. The reaction of a cyanamide with an amine, often catalyzed by a Lewis acid or a transition metal, leads to the formation of a guanidine (B92328) organic-chemistry.org. Similarly, the addition of organometallic reagents to the nitrile group of a cyanamide can produce amidines.

A particularly significant application of molecules derived from N,N-dialkylcyanamides is in the formation of N-heterocyclic carbene (NHC) precursors. NHCs are a class of powerful ligands in modern catalysis, known for forming strong bonds with metal centers and promoting high catalytic activity. The synthesis of imidazolium salts, which are the direct precursors to NHCs, often involves the reaction of an N-substituted imidazole (B134444) with an alkyl halide nih.govorientjchem.org. While not a direct conversion, the fundamental N-C-N backbone of cyanamides is structurally related to the core of NHCs, and transformations of cyanamides can lead to the building blocks required for NHC synthesis.

Mechanistic Insights into Catalyzed Transformations Involving Cyanamides

Understanding the reaction mechanisms of catalytic transformations involving cyanamides is crucial for optimizing existing methods and developing new ones.

In palladium-catalyzed cross-coupling reactions, such as the arylation of alkyl cyanamides, the mechanism is believed to follow a standard catalytic cycle for amination reactions. This involves:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) intermediate.

Deprotonation and Coordination: The base deprotonates the alkyl cyanamide, which then coordinates to the Pd(II) center.

Reductive Elimination: The aryl group and the cyanamide fragment are eliminated from the palladium center, forming the N-aryl-N-alkylcyanamide product and regenerating the Pd(0) catalyst.

As noted earlier, a key mechanistic consideration is the inhibition of the catalyst by excess cyanide, which can occur if the cyanamide substrate degrades or if cyanide salts are used as reactants. This leads to the formation of stable [Pd(CN)₄]²⁻ complexes that are catalytically inactive google.com.

For the nickel-catalyzed [2+2+2] cycloaddition of diynes and N,N-dialkylcyanamides, the proposed mechanism involves the formation of a nickelacyclopentadiene intermediate from the coordination and oxidative coupling of two alkyne molecules to the Ni(0) center. The N,N-dialkylcyanamide then coordinates to this intermediate, followed by insertion of the nitrile group into a nickel-carbon bond to form a seven-membered nickelacycle. Reductive elimination from this intermediate then yields the 2-aminopyridine product and regenerates the active Ni(0) catalyst. The use of N-heterocyclic carbene ligands is crucial for stabilizing the nickel intermediates and promoting the catalytic turnover.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.